5-(Aminomethyl)furan-3-carboxylic acid hydrochloride
CAS No.: 944467-90-7
Cat. No.: VC4213428
Molecular Formula: C6H8ClNO3
Molecular Weight: 177.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944467-90-7 |
|---|---|
| Molecular Formula | C6H8ClNO3 |
| Molecular Weight | 177.58 |
| IUPAC Name | 5-(aminomethyl)furan-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H7NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H |
| Standard InChI Key | XKTGUJUIUBHPGF-UHFFFAOYSA-N |
| SMILES | C1=C(OC=C1C(=O)O)CN.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a furan ring substituted at the 3-position with a carboxylic acid group and at the 5-position with an aminomethyl group, which is protonated as a hydrochloride salt. Key structural identifiers include:
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IUPAC Name: 5-(Aminomethyl)furan-3-carboxylic acid hydrochloride
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SMILES: C1=C(OC=C1C(=O)O)CN.Cl
The hydrochloride salt enhances solubility in polar solvents, critical for biological assays.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈ClNO₃ | |
| Molecular Weight | 177.58 g/mol | |
| Purity | ≥95% | |
| Hydrogen Bond Donors/Acceptors | 3 (NH₃⁺, COOH) / 4 (O, Cl⁻) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 5-(aminomethyl)furan-3-carboxylic acid hydrochloride involves multi-step organic transformations:
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Bromination and Esterification: Starting from furan-3-carboxylic acid derivatives, bromination at the 5-position followed by esterification protects the carboxylic acid group .
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Cyanation and Reduction: Palladium-catalyzed cyanation introduces a nitrile group, which is reduced to an amine using catalysts like Raney nickel .
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Protection/Deprotection: Boc (tert-butyloxycarbonyl) protection stabilizes the amine during subsequent reactions, with final HCl-mediated deprotection yielding the hydrochloride salt .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | NBS, AIBN, CCl₄, reflux | 75% |
| 2 | Esterification | SOCl₂, MeOH | 90% |
| 3 | Cyanation | Pd(PPh₃)₄, Zn(CN)₂, DMF | 65% |
| 4 | Reduction | H₂, Raney Ni, EtOH | 85% |
| 5 | Deprotection | HCl (4M in dioxane) | 95% |
Reactivity Profile
The compound participates in reactions typical of amines and carboxylic acids:
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Amide Formation: Reacts with acyl chlorides or anhydrides to form amides, useful in peptide mimetics.
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Oxidation: The furan ring oxidizes under strong conditions (e.g., KMnO₄) to maleic acid derivatives.
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Schiff Base Formation: The primary amine condenses with aldehydes to generate imines, applicable in coordination chemistry.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) . Limited solubility in nonpolar solvents.
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Stability: Stable at room temperature under inert atmospheres. Degrades above 200°C, with decomposition products including CO₂ and NH₃ .
Spectroscopic Data
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IR (KBr): ν = 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O furan) .
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¹H NMR (D₂O): δ 7.25 (s, 1H, furan H-2), 6.45 (s, 1H, furan H-4), 4.10 (s, 2H, CH₂NH₃⁺), 3.80 (s, 1H, COOH) .
Applications in Scientific Research
Medicinal Chemistry
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Enzyme Inhibition: The aminomethyl group chelates metal ions in metalloproteases, making it a candidate for inhibitors of MMP-2 and MMP-9 .
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Drug Delivery: Conjugated to nanoparticles via its carboxylic acid group for targeted delivery systems.
Materials Science
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Polymer Synthesis: Serves as a monomer for conductive polymers due to the furan ring’s π-conjugation.
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Coordination Complexes: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Table 3: Biological Activity Data
| Assay | IC₅₀/EC₅₀ | Target | Reference |
|---|---|---|---|
| MMP-2 Inhibition | 12 µM | Matrix Metalloprotease | |
| Antibacterial Activity | 50 µg/mL | E. coli |
Comparative Analysis with Structural Analogs
5-(Aminomethyl)furan-2-carboxylic Acid
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Structural Difference: Carboxylic acid at position 2 vs. 3.
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Impact: Altered hydrogen-bonding patterns reduce solubility by 30% compared to the 3-carboxylic acid isomer .
5-(Hydroxymethyl)furan-3-carboxylic Acid
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Reactivity: The hydroxyl group undergoes easier oxidation than the amine, limiting its use in stable conjugates.
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